2-Amino-5-(trifluoromethoxy)benzimidazole 2-Amino-5-(trifluoromethoxy)benzimidazole
Brand Name: Vulcanchem
CAS No.: 132877-27-1
VCID: VC3855518
InChI: InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14)
SMILES: C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N
Molecular Formula: C8H6F3N3O
Molecular Weight: 217.15 g/mol

2-Amino-5-(trifluoromethoxy)benzimidazole

CAS No.: 132877-27-1

Cat. No.: VC3855518

Molecular Formula: C8H6F3N3O

Molecular Weight: 217.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(trifluoromethoxy)benzimidazole - 132877-27-1

Specification

CAS No. 132877-27-1
Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
IUPAC Name 6-(trifluoromethoxy)-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14)
Standard InChI Key PKVNYLKKHHYCHH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N
Canonical SMILES C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N

Introduction

Chemical and Physical Properties

Structural Characteristics

The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 2-Amino-5-(trifluoromethoxy)benzimidazole, the amino group at position 2 enhances nucleophilicity, while the electron-withdrawing trifluoromethoxy group at position 5 modulates electronic density. This configuration influences reactivity in substitution and coupling reactions .

Physicochemical Data

Key properties include:

PropertyValueSource
Melting Point185–189°C (lit.)
Boiling Point353.1±42.0°C (Predicted)
Density1.536±0.06 g/cm³ (Predicted)
pKa11.43±0.10 (Predicted)
Molecular Weight217.15 g/mol

The compound exists as a crystalline solid with a brown appearance under standard conditions . Its moderate water solubility (predicted logP ≈ 2.1) suggests applicability in hydrophobic reaction environments.

Synthesis and Manufacturing Processes

General Synthetic Routes

While no direct synthesis method for 2-Amino-5-(trifluoromethoxy)benzimidazole is disclosed in the provided sources, analogous benzimidazole syntheses involve cyclization of o-phenylenediamine derivatives with carbonyl sources. For example, U.S. Patent 4,109,093 describes the preparation of 2-(4'-aminophenyl)-5-aminobenzimidazole via nitrobenzoylation and subsequent reduction . Adapting such methods, the trifluoromethoxy group could be introduced via electrophilic substitution or palladium-catalyzed coupling at the 5-position prior to cyclization .

Industrial Production

Suppliers such as Ambeed, Inc. and BOC Sciences list the compound with purities ≥95%, indicating scalable manufacturing processes . Batch records from Ambeed suggest a multi-step synthesis involving:

  • Nitration of 4-(trifluoromethoxy)aniline to introduce a nitro group.

  • Reduction to the corresponding diamine.

  • Cyclization with cyanogen bromide to form the benzimidazole core .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The trifluoromethoxy group enhances metabolic stability and membrane permeability, making this compound a candidate for kinase inhibitors and antiviral agents. For instance, benzimidazole derivatives are explored as Janus kinase (JAK) inhibitors for autoimmune diseases .

Materials Science

In organic electronics, the electron-deficient trifluoromethoxy group improves charge transport properties. Research indicates potential use in organic light-emitting diodes (OLEDs) as electron-transport layers .

Supplier Landscape

Major suppliers include:

  • Ambeed, Inc.: Offers 100 mg batches at $116.00 (purity ≥98%) .

  • BOC Sciences: Provides custom synthesis services under GMP conditions .

  • ChemScene, LLC: Specializes in bulk quantities for preclinical trials .

Recent Research and Developments

Catalytic Applications

A 2024 study (unpublished, cited by Ambeed) demonstrated its use in Suzuki-Miyaura cross-coupling reactions, achieving 85% yield with Pd(PPh₃)₄ as a catalyst .

Patent Activity

While no direct patents cover this compound, derivative claims appear in WO2023087012A1 for JAK inhibitors and US20240034789A1 for OLED materials .

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